molecular formula C34H34NOPS B6290427 [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2565792-58-5

[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290427
CAS No.: 2565792-58-5
M. Wt: 535.7 g/mol
InChI Key: ZAOBJUBMZVUTAS-VRLMBGIESA-N
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Description

[S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a naphthalenylmethyl group, a diphenylphosphino group, and a propanesulfinamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of the naphthalenylmethyl group, the introduction of the diphenylphosphino group, and the final attachment of the propanesulfinamide moiety. Common reagents used in these reactions include organolithium reagents, phosphine ligands, and sulfinamides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide moiety to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

Scientific Research Applications

[S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The diphenylphosphino group can coordinate with metal ions, facilitating catalytic processes. The sulfinamide moiety can interact with biological targets, influencing biochemical pathways and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • [R®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide
  • [S(S)]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide
  • [R(S)]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide

Uniqueness

The unique combination of the naphthalenylmethyl group, diphenylphosphino group, and propanesulfinamide moiety in [S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide distinguishes it from similar compounds.

Properties

IUPAC Name

(R)-N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34NOPS/c1-34(2,3)38(36)35(4)33(30-24-15-17-26-16-11-12-22-29(26)30)31-23-13-14-25-32(31)37(27-18-7-5-8-19-27)28-20-9-6-10-21-28/h5-25,33H,1-4H3/t33-,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOBJUBMZVUTAS-VRLMBGIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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